

# Radotinib major molecular response rates in newly diagnosed CML

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## Compound Focus: Radotinib

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## Efficacy & Safety Comparison in Clinical Trials

The core efficacy data primarily comes from the phase III RERISE clinical trial, which directly compared two doses of **radotinib** with imatinib in newly diagnosed chronic-phase CML patients [1] [2] [3].

Table 1: Efficacy and Safety Outcomes from the RERISE Trial at 12 Months

Outcome Measure	Radotinib 300 mg (n=79)	Radotinib 400 mg (n=81)	Imatinib 400 mg (n=81)
Major Molecular Response (MMR)	52% <sup>†</sup> [1] [2]	46% <sup>†</sup> [1] [2]	30% [1] [2]
Complete Cytogenetic Response (CCyR)	91% <sup>†</sup> [1] [2]	86% [2]	77% [1] [2]
Median Time to MMR	5.7 months [2]	5.6 months [2]	8.2 months [2]
Discontinuation due to Adverse Events	9% [2]	20% [2]	6% [2]

Outcome Measure	Radotinib 300 mg (n=79)	Radotinib 400 mg (n=81)	Imatinib 400 mg (n=81)
Common Non-Hematologic Adverse Events (All Grades)	Rash, nausea/vomiting, headache, pruritus [2]	Rash, nausea/vomiting, headache, pruritus [2]	Edema, myalgia, nausea/vomiting, rash [2]
Grade 3/4 Hematologic Adverse Events	Thrombocytopenia (16-17%), Neutropenia (19%) [2]	Thrombocytopenia (14%), Neutropenia (24%) [2]	Thrombocytopenia (20%), Neutropenia (30%) [2]
Grade 3/4 Biochemistry Abnormalities	Hyperbilirubinemia (27%), ALT/AST elevation [3]	Hyperbilirubinemia (42%), ALT/AST elevation [3]	Lower incidence of liver enzyme elevations [3]

† Denotes statistical superiority over the imatinib group.

A more recent **network meta-analysis** that included multiple Tyrosine Kinase Inhibitors (TKIs) corroborates these findings, confirming that second-generation TKIs like **radotinib**, dasatinib, and nilotinib generally show superior efficacy in achieving MMR and CCyR compared to first-generation imatinib [4].

## Experimental Protocol & Mechanistic Insights

Understanding the experimental design and mechanism of action is crucial for interpreting these clinical results.

### Detailed Methodology from Key Studies

The data in Table 1 is primarily from the RERISE study, a **multinational, open-label, randomized Phase III clinical trial** [1].

- **Patients:** 241 adults with newly diagnosed Philadelphia chromosome-positive chronic-phase CML.
- **Intervention:** Patients were randomized 1:1:1 to receive **radotinib** (300 mg twice daily), **radotinib** (400 mg twice daily), or imatinib (400 mg once daily).
- **Primary Endpoint:** The rate of MMR by 12 months. MMR was defined as a BCR-ABL1 transcript level  $\leq 0.1\%$  on the International Scale (IS), assessed by real-time quantitative reverse transcriptase-

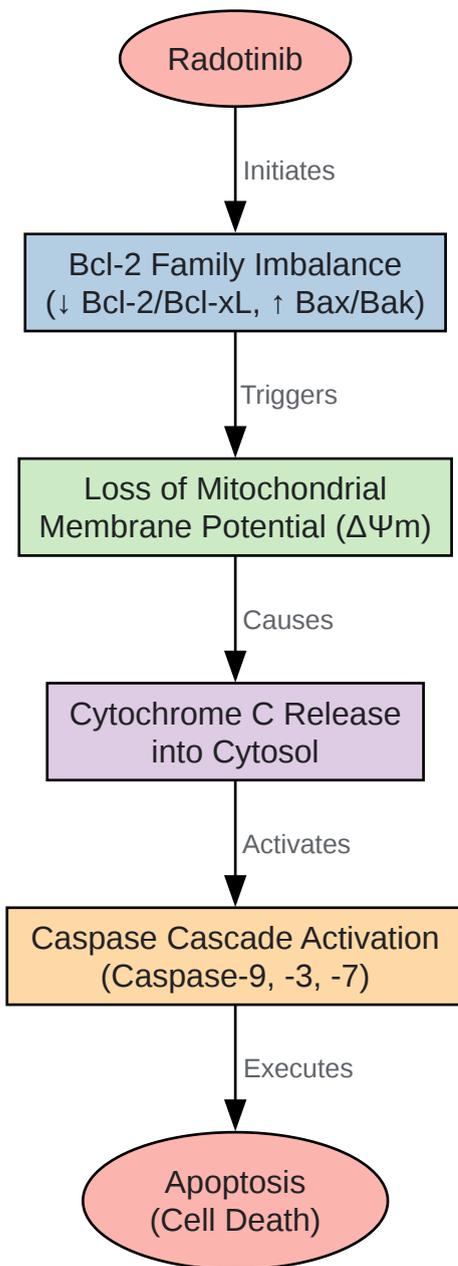
polymerase chain reaction (qRT-PCR) at baseline and every three months [1] [5].

- **Cytogenetic Response:** CCyR was assessed by evaluating at least 20 metaphases from bone marrow samples [6].

## Mechanism of Action and Signaling Pathways

**Radotinib** is a second-generation oral, multi-targeted inhibitor of receptor tyrosine kinases. Its primary action is the inhibition of the **BCR-ABL1** protein, the oncogenic driver of CML [7]. Pre-clinical studies have shown it to be superior to imatinib in targeting both wild-type and mutant BCR-ABL1 cell lines [6].

Research in multiple myeloma cells has revealed that **radotinib** induces apoptosis through the **mitochondrial-dependent pathway** [7]. The sequence of events is summarized in the diagram below.



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The key molecular events in this pathway include [7]:

- **BCR-ABL1 Inhibition:** **Radotinib** binds to and inhibits the BCR-ABL1 tyrosine kinase.
- **Altered Bcl-2 Family Expression:** Treatment decreases the expression of anti-apoptotic proteins (Bcl-2, Bcl-xL) and increases pro-apoptotic proteins (Bax, Bak), creating an imbalance that promotes cell death.
- **Mitochondrial Dysfunction:** This imbalance leads to a loss of mitochondrial membrane potential ( $\Delta\Psi_m$ ).

- **Cytochrome C Release:** The compromised membrane allows cytochrome C to escape from the mitochondria into the cytosol.
- **Caspase Activation:** Cytochrome C in the cytosol triggers the assembly of the apoptosome, leading to the sequential activation of caspase-9 and then effector caspases like caspase-3 and -7.
- **Apoptosis Execution:** Activated caspases cleave key cellular proteins, such as PARP-1, leading to programmed cell death.

## Key Considerations for Professionals

- **Dose Selection:** The 300 mg twice-daily dose demonstrated a better efficacy-tolerability balance. The higher 400 mg dose did not show statistically superior efficacy over imatinib in some analyses, likely due to higher discontinuation rates from toxicity [3].
- **Safety Management:** Hepatic toxicity (hyperbilirubinemia, ALT/AST elevation) is a notable class effect. In trials, over 80% of these events were managed successfully with dose modification or interruption [3] [6].
- **Broader Context:** While **radotinib** shows superior efficacy to imatinib, a network meta-analysis suggests that among second-generation TKIs, **nilotinib 300 mg** may have the highest probability of achieving the best MMR and CCyR rates, though direct head-to-head trials are lacking [4].

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## References

1. Phase III Clinical Trial (RERISE study) Results of Efficacy ... [pubmed.ncbi.nlm.nih.gov]
2. More complete cytogenetic responses at 12 months with radotinib ... [mdedge.com]
3. for Radotinib Yields Better CML Than Imatinib Responses [cancernetwork.com]
4. Comparative efficacy and safety of first-line tyrosine kinase ... [tcr.amegroups.org]
5. Oncology Times [journals.lww.com]
6. Efficacy and safety of radotinib in chronic phase chronic myeloid leukemia patients with resistance or intolerance to BCR-ABL1 tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

7. The c-Abl inhibitor, radotinib induces apoptosis in multiple myeloma cells via mitochondrial-dependent pathway | Scientific Reports [nature.com]

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